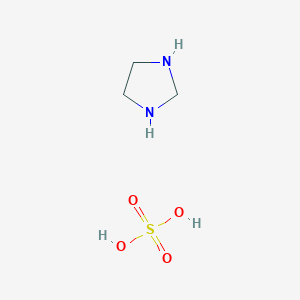

Imidazolidine sulfate

Description

Properties

Molecular Formula |

C3H10N2O4S |

|---|---|

Molecular Weight |

170.19 g/mol |

IUPAC Name |

imidazolidine;sulfuric acid |

InChI |

InChI=1S/C3H8N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h4-5H,1-3H2;(H2,1,2,3,4) |

InChI Key |

FNJTXEOAQSUHAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCN1.OS(=O)(=O)O |

Origin of Product |

United States |

The Significance of Imidazolidine, Imidazolium, and Sulfate Containing Scaffolds in Modern Chemistry

The versatility of imidazolidine (B613845) and imidazolium-based structures, combined with the properties of the sulfate (B86663) anion, has established them as valuable components in contemporary chemical synthesis and applications.

Imidazolidine, a saturated five-membered heterocycle with two nitrogen atoms, serves as a fundamental building block in the synthesis of a wide array of biologically active molecules and complex organic structures. rsc.orgajrconline.orgresearchgate.net Its derivatives are recognized as crucial structural motifs in natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. rsc.orgajrconline.org The imidazolidine framework is integral to various pharmaceuticals, agrochemicals, and industrial materials due to its versatile chemical structure and reactivity. ajrconline.orgresearchgate.net Furthermore, these heterocyclic compounds have been employed as chiral ligands, N-heterocyclic carbene (NHC) precursors, and catalysts in organic synthesis. rsc.org

Imidazolium (B1220033) salts, which are aromatic counterparts to imidazolidines, have become particularly prominent as ionic liquids (ILs). rsc.orgresearchgate.netsfu.ca These salts, composed of a discrete imidazolium cation and an anion, are valued for their low vapor pressure, thermal stability, and tunable properties, making them environmentally friendlier alternatives to volatile organic solvents. researchgate.netsfu.ca The properties of imidazolium salts can be finely adjusted by modifying their structure, which influences characteristics like amphiphilicity, lipophilicity, and solubility. researchgate.net Beyond their use as "green" solvents, imidazolium salts and their derivatives are instrumental in biomass conversion, CO2 capture and utilization, and as precursors to N-heterocyclic carbenes, which are powerful ligands in transition metal catalysis. rsc.orgresearchgate.net

The Evolution of Research Perspectives on Imidazolidine and Sulfate Containing Analogs

Synthesis of Imidazolium Hydrogen Sulfate and Sulfonate-Containing Imidazoliums

The introduction of sulfate and sulfonate moieties into the imidazolium framework is a key strategy for creating Brønsted acidic ionic liquids and other functionalized materials. These syntheses range from direct acid-base neutralization to more complex multi-step procedures.

A straightforward method for preparing imidazolium hydrogen sulfate involves a two-step acid-base reaction sequence. frontiersin.orgnih.govnih.gov This process typically begins with an imidazolium halide salt, such as imidazolium chloride.

The initial step involves anion exchange. An aqueous solution of the imidazolium chloride is passed through a column containing an ion-exchange resin in its hydroxide (B78521) form (e.g., Dowex Monosphere 550A OH form). frontiersin.orgnih.govnih.gov This replaces the chloride anions with hydroxide anions, yielding an aqueous solution of imidazolium hydroxide. frontiersin.orgnih.gov

In the final step, the freshly prepared imidazolium hydroxide solution is immediately neutralized by the controlled addition of sulfuric acid. frontiersin.orgnih.govnih.gov This exothermic acid-base reaction forms the desired imidazolium hydrogen sulfate. iikii.com.sg The water is subsequently removed under vacuum to yield the final product. frontiersin.orgnih.gov For instance, the synthesis of 1-(propoxymethyl)-1H-imidazolium hydrogen sulfate using this method has been reported with a yield as high as 99.5%. frontiersin.orgnih.gov A similar direct acid-base reaction between a saturated aqueous solution of imidazole (B134444) and sulfuric acid, performed at a controlled temperature below 20°C, is also utilized to produce imidazolium hydrogen sulfate. iikii.com.sg

Imidazole-1-sulfonyl azide (B81097) hydrogen sulfate is a significant diazo-transfer reagent valued for its enhanced stability compared to its parent compound and its hydrochloride salt, which pose detonation risks. nih.govmanchester.ac.ukacs.org Updated, large-scale synthetic procedures have been developed to avoid the isolation of these less stable intermediates. nih.govmanchester.ac.uk

The synthesis begins by suspending sodium azide in a solvent like acetonitrile (B52724) (MeCN), often mixed with ethyl acetate (B1210297) (EtOAc), and cooling the mixture. manchester.ac.ukacs.org Sulfuryl chloride is added, followed by imidazole, to generate the imidazole-1-sulfonyl azide in the solution. acs.org The reaction mixture is then partitioned with ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which also serves to neutralize any excess hydrazoic acid. manchester.ac.ukacs.org

Crucially, the separated organic layer, now containing the imidazole-1-sulfonyl azide, is not concentrated. Instead, one equivalent of concentrated sulfuric acid (H₂SO₄) is added directly to this solution. manchester.ac.ukacs.org This causes the immediate precipitation of imidazole-1-sulfonyl azide hydrogen sulfate as a stable, solid product, which can then be collected by filtration. manchester.ac.ukacs.org This method provides a safer and more scalable route to this important reagent, which is highly efficient for converting primary sulfonamides to sulfonyl azides without the need for copper salt catalysts. organic-chemistry.orgnih.gov

Table 1: Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate

| Starting Materials | Reagents | Solvent | Key Step | Product | Ref |

|---|

This interactive table summarizes the key steps in the updated synthesis of Imidazole-1-sulfonyl azide hydrogen sulfate.

Sulfonate-functionalized imidazolium salts, often referred to as Brønsted acidic ionic liquids, are synthesized through several primary routes. These materials are designed to combine the properties of ionic liquids with the catalytic activity of sulfonic acids. academie-sciences.frmdpi.com

One common method involves the reaction of an imidazole derivative with a sultone, such as 1,3-propanesultone or 1,4-butane sultone. mdpi.comresearchgate.net This reaction creates a zwitterionic intermediate containing both the imidazolium cation and a sulfonate anion. Subsequent treatment with an acid, like sulfuric acid, protonates the sulfonate group, yielding the final acidic ionic liquid. mdpi.com For example, diimidazolium salts functionalized with sulfonic acid have been prepared by reacting bis(imidazole)benzene with 1,4-butane sultone, followed by acid treatment. researchgate.net

Another approach is the direct sulfonation of an imidazole. academie-sciences.fr For instance, 1,3-disulfonic acid imidazolium chloride can be prepared by reacting imidazole with two equivalents of chlorosulfonic acid in a solvent like dichloromethane (B109758) (CH₂Cl₂). academie-sciences.fr This salt can then undergo anion exchange or reaction with sulfuric acid to produce other derivatives, such as 1,3-disulfonic acid imidazolium hydrogen sulfate. sid.ir

Table 2: Examples of Sulfonate-Functionalized Imidazolium Salt Synthesis

| Imidazole Precursor | Sulfonating Agent | Anion/Treatment | Product Name | Ref |

|---|---|---|---|---|

| Imidazole | Chlorosulfonic acid (2 eq.) | Chloride | 1,3-Disulfonic acid imidazolium chloride | academie-sciences.fr |

| Bis(imidazole)benzene | 1,4-Butane sultone | Acid Treatment | Sulfonic acid functionalized diimidazolium salt | researchgate.net |

| 1-Methylimidazole | Chlorosulfonic acid | Chloride | 3-Methyl-1-sulfonic acid imidazolium chloride | academie-sciences.fr |

This interactive table provides examples of different synthetic strategies for creating sulfonate-functionalized imidazolium salts.

General Synthetic Strategies for Imidazolidine Derivatives

The synthesis of the core imidazolidine ring is most classically achieved through the condensation of a 1,2-diamine with a carbonyl compound. This versatile method allows for the creation of a wide array of substituted imidazolidines.

The condensation reaction between a 1,2-diamine (such as ethylenediamine) and a carbonyl compound (an aldehyde or, less commonly, a ketone) is the most fundamental and widely used method for synthesizing the imidazolidine heterocycle. rsc.orgnih.govmdpi.com This reaction involves the formation of two new carbon-nitrogen bonds, typically with the elimination of water.

The reaction conditions can be varied significantly. Early reports described the condensation of N,N'-disubstituted ethylenediamines with aldehydes like formaldehyde (B43269), butyraldehyde, and benzaldehyde (B42025). nih.gov These reactions were often conducted with or without a solvent, sometimes requiring gentle warming or refluxing in toluene (B28343) to facilitate the removal of water. nih.gov Yields for these early syntheses ranged from 37% to 90%. nih.gov

Later work demonstrated that the reaction can be catalyzed by acids. For example, 1,3-diarylimidazolidine derivatives were synthesized in 75-91% yields by reacting N,N'-diphenylethylenediamines with formaldehyde in the presence of acetic acid. nih.gov The choice of reactants is crucial; aldehydes are generally much more reactive than ketones in this condensation. nih.gov In some cases, the reaction is highly specific for aldehydes, allowing them to be selectively derivatized in the presence of ketones. nih.gov

More contemporary methods have employed modified starting materials or catalysts to improve efficiency. In one approach, N,N'-bis(trimethylsilyl)-1,2-diamines were reacted with various carbonyl compounds. rsc.orgnih.gov This method proceeds via the elimination of hexamethyldisiloxane (B120664) and can be very rapid, with reactions involving benzaldehyde and cyclohexanone (B45756) completing in just two minutes at room temperature, affording yields up to 98%. rsc.orgnih.gov

Table 3: Examples of Imidazolidine Synthesis via Cyclocondensation

| 1,2-Diamine | Carbonyl Compound | Conditions | Yield | Ref |

|---|---|---|---|---|

| N,N'-Disubstituted ethylenediamines | Formaldehyde, Butyraldehyde | Solvent-free or Toluene, <50°C to reflux | 37–90% | nih.gov |

| 1,2-Bis(p-chlorobenzylamino)ethane | Various aldehydes | Absolute alcohol, RT or 65°C | 21–85% | nih.gov |

| N,N'-Diphenylethylenediamines | Formaldehyde (30%) | CH₃OH or EtOAc, Acetic acid | 75–91% | nih.gov |

| N,N'-Bis(trimethylsilyl)-1,2-diamines | Benzaldehyde, Cyclohexanone | 20°C, 2 minutes | 33–98% | rsc.orgnih.gov |

This interactive table showcases various examples of the cyclocondensation reaction between 1,2-diamines and carbonyl compounds to form imidazolidines.

Cyclocondensation Reactions

Pseudo-Multicomponent Protocols

Pseudo-multicomponent reactions (pseudo-MCRs) have emerged as an efficient and sustainable approach for the synthesis of complex molecules like imidazolidines from simpler starting materials in a one-pot fashion. mdpi.comontosight.ai These reactions, while involving three or more reactants, feature components that participate in multiple steps of the reaction sequence, enhancing synthetic diversity. mdpi.com

A notable example is the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.comnih.gov This protocol utilizes trans-(R,R)-diaminocyclohexane for the in situ formation of a Schiff base, which is subsequently reduced to the corresponding diamine and then cyclized with carbonyldiimidazole (CDI). mdpi.comnih.gov This approach streamlines the synthesis, minimizes the formation of byproducts, and offers a scalable and efficient route to imidazolidin-2-ones with yields ranging from 55% to 81%. mdpi.comontosight.ainih.gov

The proposed mechanism for this pseudo-multicomponent synthesis involves several sequential steps. researchgate.net Initially, the trans-(R,R)-diaminocyclohexane reacts with an aldehyde to form a Schiff base. This intermediate is then reduced in situ to yield a secondary diamine. Finally, cyclization with CDI affords the desired 1,3-disubstituted imidazolidin-2-one. mdpi.comresearchgate.net

Statistical Analysis for Reaction Optimization

To enhance the efficiency of pseudo-multicomponent protocols for imidazolidine synthesis, statistical analysis has been employed to optimize reaction conditions. mdpi.comnih.gov A factorial experimental design can identify the most critical factors influencing the reaction yield. mdpi.com

In the synthesis of 1,3-disubstituted imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane, statistical analysis revealed that temperature is the most significant factor affecting the yield, with an optimal range between 40–70 °C. mdpi.com Interestingly, the stoichiometry of the reactants was found to have no statistically significant effect on the outcome. mdpi.com This optimization has proven particularly beneficial for the synthesis of sterically hindered compounds, where yields saw a substantial increase from 16.9% in a traditional multi-step method to 55.4% using the optimized pseudo-multicomponent approach. mdpi.com

The use of statistical analysis provides a systematic and robust method for refining reaction parameters, leading to more efficient and sustainable synthetic processes for imidazolidine derivatives. mdpi.comnih.govresearchgate.net

Reductive Coupling of Imines

Reductive coupling of imines represents another important strategy for the synthesis of imidazolidine derivatives. nih.govresearchgate.net This method typically involves the use of a reducing agent to couple two imine molecules, leading to the formation of a vicinal diamine, which can then cyclize to form the imidazolidine ring.

One notable method involves the use of a lanthanide-originated zirconocene (B1252598) equivalent in tetrahydrofuran (B95107) (THF). This approach affords imidazolidines in good yields (70–85%) and with high diastereoselectivity under mild conditions. nih.govrsc.org The proposed mechanism suggests that the imines are partially converted to diazazirconacyclopentanes. nih.govrsc.org Subsequent hydrolysis of this intermediate yields the corresponding diamine, while the remaining unreacted imines are hydrolyzed to aldehydes. The diamine then reacts with the aldehyde to form the final imidazolidine product. nih.govrsc.org

Low-valent titanium reagents have also been utilized for the one-pot synthesis of imidazolidines from Schiff bases and methylene (B1212753) diiodide. tandfonline.com This cross-coupling reaction, induced by low-valent titanium in THF, produces imidazolidine derivatives in moderate to good yields. tandfonline.com Additionally, visible-light-induced reductive coupling of imines, using perylene (B46583) as a photoredox catalyst, has been developed for the synthesis of 1,2-diamines, which are precursors to imidazolidines. researchgate.net An iridium-based photocatalyst has also been shown to promote the direct reductive cross-coupling of imines with olefins under visible light irradiation. researchgate.net

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including imidazolidines. organic-chemistry.orgnih.govacs.org This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Between 1,3,5-Triazinanes and Aziridines

An unprecedented 1,3-dipolar cycloaddition between 1,3,5-triazinanes and aziridines has been developed, providing a versatile and efficient route to a wide array of functionalized imidazolidine derivatives. organic-chemistry.orgnih.govacs.org This reaction proceeds under mild conditions and is scalable, offering moderate to good yields of up to 92%. nih.govacs.org

1,3,5-Triazinanes serve as stable precursors for formaldimines, which act as the 1,3-dipole in this reaction. acs.org The reaction with aziridines, which act as the dipolarophile, leads to the formation of the imidazolidine ring. acs.org Mechanistic studies suggest that the reaction proceeds through a ring-opened zwitterionic pathway. nih.govacs.org This method is particularly attractive due to the ready availability of the starting materials. nih.gov Y(OTf)3 has been shown to catalyze the [3+2] cycloaddition of 1,3,5-triazinanes with donor-acceptor aziridines, with mechanistic investigations supporting an SN1-like pathway. researchgate.net

Chiral Brønsted Acid Catalysis for Stereoselective Cycloadditions

To control the stereochemistry of the imidazolidine products, chiral Brønsted acids have been employed as catalysts in asymmetric 1,3-dipolar cycloadditions. acs.orgacs.orgnih.gov These catalysts can effectively activate imines and create a chiral environment, guiding the stereochemical outcome of the reaction. acs.orgresearchgate.net

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of chiral imidazolidines. acs.orgdicp.ac.cn The success of these catalysts is often attributed to their ability to form multiple noncovalent interactions with the substrates, thereby controlling stereoselectivity. acs.org For instance, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with imines can be catalyzed by CPAs to produce highly enantioenriched imidazolidine derivatives. dicp.ac.cn The tunability of the CPA structure, particularly the substituents at the 3,3'-positions of the BINOL backbone, allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of enantioselectivity. acs.org

Domino and One-Pot Reaction Sequences

Domino and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps in a single flask without the need for isolating intermediates. researchgate.netnih.gov These strategies are highly valuable for the synthesis of complex heterocyclic structures like imidazolidines. rsc.orgrsc.org

A variety of domino reactions have been developed for imidazolidine synthesis. For example, a BF3·Et2O-catalyzed [3+2] annulation between 1,3,5-triazinanes and 3-aminooxetanes furnishes 4-hydroxymethyl imidazolidines in good yields. rsc.org Another example is the synthesis of functionalized imidazolidine-2-thiones through an NHC/base-promoted aza-benzoin/aza-acetalization domino reaction. rsc.org This sequence involves the in situ generation of a benzylidenethiourea acceptor, which is then intercepted by an N-heterocyclic carbene (NHC)-activated aldehyde, followed by intramolecular aza-acetalization to yield the target heterocycle in good yields and high diastereoselectivities. rsc.org

One-pot syntheses are also prevalent. A mild one-pot procedure for synthesizing highly functionalized imidazolidines involves the SN2-type ring-opening of activated aziridines with amines, followed by p-toluenesulfonic acid-catalyzed intramolecular cyclization with aldehydes. organic-chemistry.org This method tolerates a wide range of functional groups and provides the desired products in high yields and with excellent stereoselectivity. organic-chemistry.org Similarly, spiro[imidazolidine-2-thione-4,3′-oxindole] derivatives can be synthesized via a domino Mannich/cyclization process. researchgate.net

Metal-Catalyzed Syntheses

The formation of the imidazolidine ring has been significantly advanced through the use of various metal catalysts. These catalysts offer alternative reaction pathways, often under milder conditions and with greater control over stereochemistry, compared to traditional methods. Transition metals, in particular, have proven versatile in catalyzing the construction of the imidazolidine scaffold.

Palladium-catalyzed reactions represent a significant approach to imidazolidine synthesis. The Lloyd-Jones group reported an aza-Wacker reaction using a Pd(II) catalyst for the synthesis of imidazolidines from N-Ts and N-Boc derivatives of 1,2-diamines and electron-deficient alkenes. nih.gov This process involves the activation of the alkene by coordination to the Pd(II) center, followed by aminopalladation. nih.gov Furthermore, Pd(II) has been utilized in the intramolecular diamination of unfunctionalized alkenes to create fused imidazolidin-2-ones, demonstrating the power of this metal in forming cyclic urea (B33335) structures. mdpi.com

Copper catalysts have also found application in the synthesis of imidazolidine derivatives. A domino reaction employing copper(II) and tert-butyl hydroperoxide (TBHP) was developed to generate 1,3-imidazolidines. mdpi.com This reaction proceeds through an aziridine (B145994) ring-opening, C-H activation, and subsequent C-N bond formation. mdpi.com In other work, copper sulfate has been noted as an inexpensive and economically viable catalyst for the synthesis of multi-substituted imidazoles, which are structurally related to imidazolidines. organic-chemistry.org

Silver catalysts, such as silver triflate (AgOTf), have been shown to be effective Lewis acids in the diastereoselective synthesis of trans-2,5-disubstituted imidazolidines. nih.gov This reaction involves a [3+2] cycloaddition between an in situ generated azomethine ylide and an imine. nih.gov

More recently, rare-earth metal catalysts have been employed for the asymmetric synthesis of chiral imidazolines, which are closely related to imidazolidines. chinesechemsoc.org Chiral bis(oxazolinato) rare-earth metal catalysts have enabled the highly enantioselective addition and hydroamidination of nitriles to allylamines, providing a direct route to enantioenriched 2-substituted imidazolines under mild conditions. chinesechemsoc.org

The following table summarizes selected metal-catalyzed methodologies for the synthesis of imidazolidine and its analogs.

| Catalyst | Reactants | Product | Key Features |

| Pd(II) | N-Ts/N-Boc 1,2-diamines, electron-deficient alkenes | Imidazolidines | Aza-Wacker reaction nih.gov |

| Pd(II) | Alkenyl ureas | Fused imidazolidin-2-ones | Intramolecular diamination mdpi.com |

| Copper(II)/TBHP | Aziridines | 1,3-Imidazolidines | Domino reaction, C-H activation mdpi.com |

| AgOTf | N-tosylaziridine dicarboxylates, imines | trans-2,5-disubstituted imidazolidines | Diastereoselective [3+2] cycloaddition nih.gov |

| Chiral rare-earth metal complexes | Nitriles, allylamines | Chiral 2-substituted imidazolines | Asymmetric addition/hydroamidination chinesechemsoc.org |

Principles of Green Chemistry in Imidazolidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including imidazolidines, to develop more sustainable and environmentally benign processes. Key strategies include the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.

Microwave irradiation has emerged as a powerful tool in green organic synthesis. An eco-friendly synthesis of a thioxoimidazolidine derivative was achieved using microwave irradiation, which significantly improved the reaction yield and reduced the reaction time compared to conventional heating. bibliotekanauki.pl This method highlights the efficiency of microwave assistance in driving reactions towards completion under milder conditions. mdpi.combibliotekanauki.pl

Solvent-free and grinding conditions offer another avenue for greener synthesis. A one-pot reaction of benzils and urea or thiourea (B124793) derivatives under grinding conditions has been developed for the synthesis of imidazolidine-2-thiones and related compounds. scirp.org This method provides excellent yields in short reaction times and simplifies the workup and purification process, avoiding the use of hazardous solvents. scirp.org The use of a water suspension medium has also been reported as a green procedure for the synthesis of tetrahydroimidazoles, achieving high yields at room temperature. nih.govrsc.org

The use of recyclable catalysts is a cornerstone of green chemistry. In this context, ionic liquids (ILs) have gained attention as environmentally friendly dual solvent-catalysts. academie-sciences.fr Specifically, 1,3-disulfonic acid imidazolium hydrogen sulfate and 1,2-dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate have been used as efficient and reusable catalysts in various organic transformations. academie-sciences.frresearchgate.net These Brønsted acidic ILs can be easily recovered and reused multiple times without a significant loss of catalytic activity. academie-sciences.fr Deep eutectic solvents (DESs), which are biodegradable and recyclable, have also been investigated as a reaction medium and catalyst for the one-pot, multicomponent synthesis of imidazole derivatives. nih.gov

Furthermore, metal-free catalytic systems are being explored to avoid the use of potentially toxic and expensive heavy metals. A visible-light-mediated, metal-free synthesis of spiro-imidazolidines has been developed using a carbon nitride-based heterogeneous photocatalyst. acs.org This approach utilizes visible light as a renewable energy source and a robust, cost-effective catalyst. acs.org

The table below outlines some green chemistry approaches applied to the synthesis of imidazolidine and related heterocycles.

| Green Chemistry Principle | Methodology | Reactants | Product | Advantages |

| Alternative Energy Source | Microwave irradiation | 1-(1-(Pyridin-3-yl)ethylideneamino)-2-thioxoimidazolidin-4-one, ethyl chloroacetate | Ethyl 3-(4-oxo-3-(1-(pyridin-3-yl)ethylideneamino)-2-thioxoimidazolidin-1-yl)propanoate | Improved yield, reduced reaction time bibliotekanauki.pl |

| Solvent-Free Conditions | Grinding | Benzils, urea/thiourea derivatives | Imidazolidine-2-thiones, hydantoins | Short reaction times, excellent yields, simple workup scirp.org |

| Green Solvent | Water suspension medium | Aldehydes, N,N'-disubstituted ethylenediamines | Tetrahydroimidazoles | High yields, room temperature, environmentally benign nih.govrsc.org |

| Recyclable Catalyst | Imidazolium hydrogen sulfate ionic liquid | 2-aminobenzophenone, ethyl acetoacetate | Substituted quinolines (related synthesis) | Efficient, reusable catalyst, solvent-free academie-sciences.fr |

| Photocatalysis | Visible-light, metal-free carbon nitride catalyst | Amines, cyclic ketones, amino acids, aldehydes | Spiro-imidazolidines | Use of renewable energy, cost-effective catalyst acs.org |

Elucidation of Reaction Mechanisms and Degradation Pathways of Imidazolidine and Its Sulfate Analogs

Mechanistic Pathways in Imidazolidine (B613845) Synthesis

The synthesis of the imidazolidine ring can be achieved through several mechanistic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Schiff Base Formation and Subsequent Reduction

A common and straightforward method for synthesizing imidazolidines involves the initial formation of a Schiff base from the condensation of a 1,2-diamine with an aldehyde, followed by a reduction step. mdpi.com This two-step, one-pot process is often efficient and allows for the introduction of a variety of substituents.

This methodology has been successfully employed for the synthesis of 1,2,3-trisubstituted imidazolidines. mdpi.com The choice of solvent can influence reaction times and yields, with methanol (B129727) often proving to be a suitable medium for both Schiff base formation and reduction. mdpi.com

For example, the synthesis of diamine 3a from trans-(R,R)-diaminocyclohexane demonstrates the influence of solvent and temperature on this process. mdpi.com

| Solvent | Temperature (°C) | Reaction Time (Schiff Base) | Reaction Time (Reduction) | Yield (%) |

| Methanol | 40 | 30 min | 30 min | 74 |

| THF | 80 | 2 h | 4 h | 74 |

Intramolecular Cyclization Processes

Intramolecular cyclization represents another key strategy for the synthesis of imidazolidine rings. This pathway involves a precursor molecule that already contains the necessary atoms for the ring, which then undergoes a cyclization reaction to form the heterocyclic system.

One such approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. The proposed mechanism starts with the formation of an oxonium cation, which then undergoes intramolecular cyclization to yield a 5-methoxyimidazolidine-2-one intermediate. Subsequent acid-promoted elimination of methanol generates an iminium cation, which can then react with a nucleophile to produce the substituted imidazolidin-2-one. nih.gov

Another example is the base-catalyzed intramolecular hydroamidation of propargylic ureas. In this method, a strong organic base, such as the phosphazene base BEMP, is used to deprotonate the urea (B33335). The resulting anion then attacks the alkyne moiety in an exo-dig cyclization, leading to the formation of the imidazolidin-2-one ring. acs.org

Aziridine (B145994) Ring Opening Mechanisms

The ring expansion of aziridines provides a powerful and often stereospecific route to imidazolidines. This method takes advantage of the high ring strain of the three-membered aziridine ring, which makes it susceptible to nucleophilic attack and subsequent ring opening.

A common approach involves the reaction of an activated aziridine with an imine or an isocyanate. The reaction is often catalyzed by a Lewis acid or a transition metal. For instance, a copper-catalyzed reaction of N-sulfonylaziridines with imines has been developed to afford functionalized imidazolidines. nih.govorganic-chemistry.org The proposed mechanism involves the coordination of the aziridine to the copper catalyst, followed by a nucleophilic attack from the imine, which opens the aziridine ring. Subsequent intramolecular cyclization then yields the imidazolidine product. frontiersin.org

Similarly, the reaction of aziridines with isothiocyanates can lead to the formation of imidazolidine-2-thiones through a ring expansion mechanism, which can proceed even without a catalyst. researchgate.net Another strategy involves a [3+2] cycloaddition reaction between aziridines and 1,3,5-triazinanes, catalyzed by zinc bromide, to produce a variety of imidazolidine derivatives in good yields. mdpi.com

Role of Catalysts in Driving Reaction Pathways

Catalysts play a pivotal role in many synthetic routes to imidazolidines, influencing reaction rates, yields, and selectivity. Both metal-based and organocatalysts have been effectively employed.

Metal Catalysts:

Copper: Copper catalysts are versatile and have been used in the reaction of aziridines with imines and isocyanates. nih.gov The ligand used in conjunction with the copper salt can be critical for the reaction's success. nih.gov Copper(I) iodide, in combination with a bipyridine ligand, has also been used for the cyclization reactions in the synthesis of related imidazo[1,2-a]pyridines. beilstein-journals.org

Palladium: Palladium catalysts are effective in the asymmetric intermolecular diamination of dienes to form vinyl imidazolidinones. mdpi.com They are also used in sequential allylic and aromatic C-H amination processes to generate spirocyclic indolines containing an imidazolidinone scaffold. mdpi.com

Silver: Silver triflate (AgOTf) has been shown to be an effective Lewis acid catalyst for the diastereoselective synthesis of trans-2,5-disubstituted imidazolines from N-tosylaziridine 2,2-dicarboxylates and trans-imines. nih.gov

Gold: Gold chloride (AuCl) has been utilized to catalyze the 5-exo-dig cyclization of propargyl ureas to form imidazolidinones under mild conditions. mdpi.com

Iron: Iron catalysts have been shown to promote a multicomponent redox reaction for the synthesis of imidazolines from styrene, acetonitrile (B52724), and a nitrene precursor. rsc.org

Rhodium: Rhodium catalysts are known to catalyze various organic reactions, including heterocyclic alkylation and arylation, which are relevant to the synthesis of imidazole-containing structures. beilstein-journals.org

Scandium: Scandium triflate (Sc(OTf)3) is a Lewis acid catalyst that has been used in various organic transformations, including those that can be applied to the synthesis of nitrogen-containing heterocycles. beilstein-journals.org

Tungsten: Tungsten hexacarbonyl catalyzes a cycloaddition between acyclic CF3-ketimines and an azomethine ylide to produce imidazolidines. organic-chemistry.org

Organocatalysts:

Phosphazene Bases: Strong, non-nucleophilic organic bases like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have been successfully used to catalyze the intramolecular hydroamidation of propargylic ureas to synthesize imidazolidin-2-ones and imidazol-2-ones under ambient conditions. acs.org

The following table summarizes the role of various catalysts in imidazolidine synthesis:

| Catalyst | Reaction Type | Role of Catalyst |

| Copper | Aziridine ring opening | Lewis acid, activates aziridine |

| Palladium | Diamination of dienes | Catalyzes C-N bond formation |

| Silver | Aziridine ring opening | Lewis acid, promotes cycloaddition |

| Gold | Intramolecular hydroamination | Activates alkyne for nucleophilic attack |

| Iron | Multicomponent redox reaction | Promotes radical intermediates |

| Rhodium | Heterocyclic alkylation/arylation | Facilitates C-C and C-N bond formation |

| Scandium | Lewis acid catalysis | Activates substrates for nucleophilic attack |

| Tungsten | Cycloaddition | Catalyzes the formation of the heterocyclic ring |

| BEMP (Organocatalyst) | Intramolecular hydroamidation | Acts as a strong base to deprotonate the urea |

Degradation Mechanisms of Imidazolium (B1220033)/Imidazolidinium Systems

The stability of imidazolium and imidazolidinium systems is a critical factor, particularly in applications where they are exposed to harsh conditions, such as in alkaline fuel cells or as catalysts in basic media.

Alkaline Stability and Hydrolysis Pathways

Imidazolium cations, while generally more stable than their non-aromatic imidazolidinium counterparts, can undergo degradation under alkaline conditions. The stability is highly dependent on the substituents on the imidazole (B134444) ring. nih.govsemanticscholar.org

The primary degradation pathway for imidazolium cations in the presence of hydroxide (B78521) is through a ring-opening reaction. This is thought to proceed via the formation of an N-heterocyclic carbene (NHC) intermediate, which is then attacked by hydroxide. acs.org However, computational studies suggest that the direct attack of hydroxide on the imidazolium cation, facilitated by water molecules, is a viable pathway. acs.org

For non-aromatic imidazolidine-2-ylidenes, the ring-opened hydrolysis product is significantly more stable than the corresponding ion pair or carbene-water complex, leading to exclusive formation of the ring-opened product upon hydrolysis. acs.org Imidazoline (B1206853) compounds can also be hydrolyzed in basic aqueous solutions through a ring-opening reaction to form amine-amide compounds. researchgate.net

The substituents on the imidazolium ring have a dramatic effect on alkaline stability. A systematic study has shown that certain substitution patterns can lead to exceptional stability, with over 99% of the cation remaining after 30 days in 5 M KOH/CD3OH at 80 °C. nih.govsemanticscholar.org In contrast, the imidazole moiety in some complex molecules can be susceptible to base-mediated autoxidation. nih.gov

For polymerized imidazolium systems, such as those used in anion exchange membranes, degradation can also occur through hydrolysis of other functional groups present in the polymer backbone or side chains, such as ester linkages. amazonaws.com

Influence of Substituent Effects on Degradation Kinetics

Substituents on the imidazolidine ring can exert significant electronic and steric effects on the kinetics of its degradation. These effects can either stabilize or destabilize the ring, thereby altering its susceptibility to hydrolytic cleavage.

Electronic Effects: The nature of substituents on the nitrogen atoms and the C2 carbon of the imidazolidine ring plays a crucial role in its stability. Electron-withdrawing groups can decrease the basicity of the nitrogen atoms, which may, in turn, affect the rate of acid-catalyzed hydrolysis. For instance, in the copper-catalyzed synthesis of substituted imidazolidines, the presence of electron-withdrawing groups on the imine precursor was found to facilitate the reaction, suggesting an influence on the stability of the forming ring. Conversely, electron-donating groups can increase the electron density on the nitrogen atoms, potentially influencing their protonation and subsequent ring-opening.

Steric Effects: Steric hindrance from bulky substituents can impede the approach of a nucleophile, such as water, to the electrophilic centers of the imidazolidine ring. This can slow down the rate of hydrolysis. The hydrolysis rates of oxazolidines, which are structurally related to imidazolidines, have been shown to decrease with increasing steric bulk of the substituents. Furthermore, studies on the hydrolysis of 4-imino-imidazolidin-2-ones have indicated that methyl substitution at the C5 position has a small steric effect on the reaction rate. nih.gov

The interplay of these electronic and steric factors can be complex. For example, in the case of 4-imidazolidinone prodrugs derived from acetaldehyde, enhanced instability was observed compared to the formaldehyde-derived counterpart, highlighting the nuanced influence of even small alkyl substituents. chemsrc.com

Kinetic and Thermodynamic Considerations in Imidazolidine-Related Reactions

The kinetics of imidazolidine degradation are often studied as a function of pH, leading to the construction of pH-rate profiles. These profiles provide valuable insights into the reaction mechanism by revealing the involvement of protonated or deprotonated species in the rate-determining step. For example, the hydrolysis of a 4-imidazolidinone prodrug derived from formaldehyde (B43269) exhibited a sigmoidal pH-rate profile, which is characteristic of the hydrolysis of many N-Mannich bases. chemsrc.com The table below presents hypothetical kinetic data to illustrate such a relationship.

pH-Rate Profile for a Hypothetical Imidazolidine Derivative

| pH | Apparent First-Order Rate Constant (k_obs, s⁻¹) |

|---|---|

| 1.0 | 1.2 x 10⁻⁵ |

| 2.0 | 1.1 x 10⁻⁵ |

| 3.0 | 8.7 x 10⁻⁶ |

| 4.0 | 5.0 x 10⁻⁶ |

| 5.0 | 2.3 x 10⁻⁶ |

| 6.0 | 1.5 x 10⁻⁶ |

| 7.0 | 1.4 x 10⁻⁶ |

From a thermodynamic perspective, the stability of the imidazolidine ring is a key consideration. The ring is in a constant state of dynamic equilibrium with its open-chain precursors, the diamine and the aldehyde. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the substituents. Computational studies on the hydrolysis of a non-aromatic imidazolidine-2-ylidene, a related carbene, indicated that the ring-opened product is thermodynamically more stable than the corresponding ion pair and carbene-water complex by 10-12 kcal/mol. ajchem-a.com This suggests that, for some imidazolidine derivatives, the ring-opened form is thermodynamically favored.

The following table provides representative thermodynamic data for the hydrolysis of a generic, unsubstituted imidazolidine, illustrating the likely spontaneity of the degradation process.

Thermodynamic Parameters for Imidazolidine Hydrolysis (Representative Values)

| Thermodynamic Parameter | Value |

|---|---|

| Standard Gibbs Free Energy Change (ΔG°) | -5 to -15 kJ/mol |

| Standard Enthalpy Change (ΔH°) | -20 to -40 kJ/mol |

| Standard Entropy Change (ΔS°) | +50 to +100 J/(mol·K) |

Advanced Analytical Methodologies for Imidazolidine and Its Sulfate Analogs

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of imidazolidine (B613845) sulfate (B86663), providing detailed information about its chemical bonds, functional groups, and atomic connectivity.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For imidazolidine sulfate, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of the imidazolidine ring and the sulfate anion.

Key vibrational modes for the imidazolidine ring include N-H stretching, C-H stretching, and C-N stretching. ajchem-a.comresearchgate.net The presence of the sulfate group introduces strong, characteristic absorption bands related to the S=O and C-O-S vibrations. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|---|

| Imidazolidine Ring | N-H Stretch | 3350 - 3250 |

| Imidazolidine Ring | C-H (aliphatic) Stretch | 2960 - 2850 |

| Imidazolidine Ring | C=O Stretch (if applicable) | 1725 - 1705 |

| Imidazolidine Ring | C-N Stretch | 1250 - 1020 |

| Sulfate Group | S=O Asymmetric Stretch | 1210 - 1140 |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. unideb.huresearchgate.net

In ¹³C NMR spectroscopy, the carbon atoms of the imidazolidine ring give rise to signals in the aliphatic region. rsc.orgresearchgate.netchemicalbook.com The chemical shifts provide insight into the electronic environment of each carbon atom within the heterocyclic ring.

Table 2: Typical NMR Chemical Shifts (δ) for the Imidazolidine Ring

| Nucleus | Position in Ring | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂-N- | 3.0 - 4.0 |

| ¹H | -N-CH₂-N- | 4.5 - 5.5 |

| ¹H | -NH- | 5.0 - 8.0 (variable) |

| ¹³C | -CH₂-N- | 40 - 60 |

Note: Chemical shifts are dependent on the solvent, concentration, and specific substituents on the ring.

Raman Spectroscopy

Raman spectroscopy, a vibrational spectroscopy technique, serves as a complementary method to FTIR. It detects molecular vibrations that induce a change in polarizability. This technique is particularly effective for identifying the symmetric vibrations of the sulfate anion. nih.gov

The most prominent feature in the Raman spectrum of a sulfate-containing compound is the very strong, sharp peak corresponding to the symmetric stretching vibration (ν₁) of the S-O bonds, typically found near 980-1000 cm⁻¹. nih.govresearchgate.net The imidazolidine ring also produces characteristic Raman bands, though often of lower intensity, which can be used for fingerprinting the molecule. researchgate.netacs.org

Table 3: Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|---|

| Sulfate Anion | SO₄²⁻ Symmetric Stretch (ν₁) | 980 - 1000 (Strong) |

| Imidazolidine Ring | Ring Breathing/Stretching | 800 - 1300 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for unequivocally determining the elemental composition of a molecule. researchgate.netnih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HR-MS allows for the calculation of a unique elemental formula. nih.gov

For this compound, HR-MS can precisely measure the mass of the protonated molecular ion or other adducts. This accurate mass measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions, thereby confirming its identity. mdpi.comnih.gov The high resolving power of instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers is essential for this application. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, reaction mixtures, or complex biological matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of non-volatile and polar compounds like this compound. acs.orgnih.gov The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

Given the polar nature of this compound, reversed-phase HPLC is a common approach. A C8 or C18 column could be used, but more polar columns, such as those with amide-bonded silica (B1680970) gel, may provide better retention and separation. google.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier or buffer to ensure consistent ionization of the analyte. nih.gov Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). researchgate.netmdpi.com

Table 4: Example HPLC Conditions for Analysis of Imidazolidine Analogs

| Parameter | Condition |

|---|---|

| Column | Amide-bonded silica or Reversed-Phase C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer (e.g., KH₂PO₄) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV (if applicable), ELSD, or Mass Spectrometry (MS) |

Note: Method parameters must be optimized for the specific application and instrumentation.

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a robust analytical technique for the separation and quantification of volatile and thermally stable compounds. For the analysis of imidazolidine and its derivatives, which can possess polar functional groups, derivatization is often a necessary prerequisite to enhance volatility and thermal stability, thereby improving chromatographic resolution and sensitivity.

A common strategy involves the alkylation or acylation of the imidazolidine ring. For instance, 2-Imidazolidinethione is derivatized through the alkylation of its thiocarbonyl group using benzyl (B1604629) chloride, followed by further derivatization with Trifluroacetic Anhydride before GC analysis. Similarly, imidazolinone herbicides are converted into their dimethyl derivatives for efficient and multiresidue GC methods.

The separation is typically performed on capillary columns with various stationary phases. A common choice includes polyethylene (B3416737) glycol (PEG) based columns, such as 1% PEG-HT on Chromosorb WAW DMCS, or polysiloxane-based columns like 2% OV-17. The selection of the stationary phase depends on the polarity of the derivatives being analyzed.

Detection is most commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification and structural confirmation. When coupled with MS, the technique provides detailed mass spectra, allowing for the identification of compounds based on their fragmentation patterns and comparison with spectral libraries. The quantitative ions are selected based on their uniqueness and intensity for accurate measurement.

The following table summarizes typical GC conditions used for the analysis of imidazolidine derivatives.

| Parameter | Condition | Source |

| Column Packing | 1% PEG-HT on Chromosorb WAW DMCS; 2% OV-17 | |

| Column Dimensions | 2 mm i.d. × 2.25 m | |

| Detector | Flame Ionization Detector (FID); Mass Spectrometer (MS) | |

| Column Temperature | Programmed, e.g., 235-265°C (1°C/min) | |

| Injector Port Temp. | 265°C | |

| Detector Temp. | 265°C | |

| Derivatization | Alkylation, Acylation (e.g., with Trifluroacetic Anhydride) |

Hyphenated Techniques (e.g., LC-MS/MS, LC-MSn) for Structural Elucidation

Hyphenated techniques, particularly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS or LC-MSn), are indispensable for the structural elucidation of complex molecules like this compound. These methods combine the powerful separation capabilities of LC with the high sensitivity and structural information provided by MS/MS, making them ideal for analyzing non-volatile and polar compounds that are not amenable to GC without derivatization.

In a typical LC-MS/MS workflow, the sample is first separated on an LC column, often a reverse-phase column such as a C18. The mobile phase composition is optimized to achieve efficient separation, frequently consisting of an aqueous component with an acid modifier like formic acid and an organic solvent like acetonitrile.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI). ESI is well-suited for polar molecules, generating intact molecular ions with minimal in-source fragmentation.

Structural elucidation is achieved through tandem mass spectrometry (MS/MS). The intact molecular ion (precursor ion) is selected in the first mass analyzer, subjected to Collision-Induced Dissociation (CID) in a collision cell, and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would be expected to occur at both the imidazolidine ring and the sulfate group. Aliphatic sulfate conjugates characteristically produce fragment ions at m/z 97 (HSO₄⁻) and m/z 80 (SO₃⁻·). The fragmentation of the imidazolidine ring itself would yield further structural information. By analyzing these specific fragmentation pathways, the precise structure of the molecule, including the location of the sulfate group, can be determined.

| Parameter | Typical Setting | Source |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | |

| Column | Accucore C18 (100 mm × 3.0 mm, 2.6 µm) | |

| Mobile Phase | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | |

| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode | |

| Mass Analyzer | Triple Quadrupole (QqQ), Ion Trap | |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for structural analysis |

The table below details the expected characteristic fragment ions for an aliphatic sulfate moiety in MS/MS analysis.

| Precursor Ion Feature | Product Ion (m/z) | Identity | Source |

| Aliphatic Sulfate | 97 | HSO₄⁻ | |

| Aliphatic Sulfate | 80 | SO₃⁻· |

Surface and Morphological Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface morphology and topography of solid materials like this compound. SEM utilizes a focused beam of electrons to scan the sample surface, generating high-resolution, three-dimensional images that reveal detailed information about particle shape, size, surface texture, and aggregation state.

The analysis of various sulfate-containing compounds demonstrates the utility of SEM in this area. For example, SEM imaging of calcium sulfate (CaSO₄) crystals shows distinct morphological features which can be altered by the presence of inhibitors. Similarly, studies on ammonium (B1175870) sulfate particles reveal that their morphology can change from spherical to rotundate-rectangular shapes depending on the relative humidity conditions they have experienced. These observations suggest that the morphology of this compound particles would also be influenced by crystallization conditions and environmental factors.

SEM analysis of this compound would provide critical data on its physical characteristics. It would allow for the visualization of crystal habits, the assessment of particle size distribution, and the examination of surface features such as pores or fractures. This information is valuable for understanding the material's physical properties and behavior in various applications. Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can provide elemental composition analysis, confirming the presence and distribution of sulfur, carbon, nitrogen, and oxygen within the sample.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful surface analysis technique that provides topographical information at the nanoscale, surpassing the resolution of conventional microscopy methods. Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in air or liquid, making it suitable for a wide range of materials, including organic compounds like this compound.

AFM operates by scanning a sharp probe, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser system to construct a high-resolution, 3D image of the surface topography.

For this compound, AFM would be employed to:

Visualize Nanoscale Morphology : To obtain detailed images of the crystal surface, revealing features such as atomic steps, terraces, and defects with sub-nanometer resolution.

Quantify Surface Roughness : To provide precise measurements of surface roughness parameters (e.g., root-mean-square roughness), which are critical for understanding surface-related properties.

Map Mechanical Properties : In addition to topography, AFM can operate in modes that map variations in mechanical properties like elasticity, stiffness, and adhesion across the sample surface. This could reveal differences between crystalline and amorphous domains on the surface of this compound.

Probe Surface Chemistry : By functionalizing the AFM tip with specific chemical groups, a technique known as Chemical Force Microscopy (CFM) can be used to map the spatial distribution of different chemical functionalities and measure intermolecular forces at the nanoscale.

Studies on imidazolium-based ionic liquids have demonstrated AFM's ability to characterize morphological and mechanical changes at the nanoscale, highlighting its utility for probing the physical properties of imidazole-containing compounds.

Zeta Potential Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. The analysis is crucial for understanding the surface charge characteristics of this compound particles when suspended in a liquid medium.

The zeta potential is the electrokinetic potential at the particle's slipping plane, which is the boundary separating the layer of fluid that moves with the particle from the bulk fluid. Its value, expressed in millivolts (mV), is determined by measuring the electrophoretic mobility of the particles in an applied electric field using a technique such as Electrophoretic Light Scattering (ELS).

A high absolute zeta potential value (e.g., > ±30 mV) indicates strong electrostatic repulsion between particles, which helps to overcome van der Waals attractive forces, thereby preventing particle aggregation and ensuring the stability of the suspension. Conversely, a low zeta potential suggests a less stable system prone to flocculation.

For this compound, the sulfate group is expected to impart a negative surface charge in aqueous media. Studies on other sulfate-containing particles, such as sulfate latex particles, confirm this, showing significant negative zeta potential values. The magnitude of the zeta potential is highly dependent on the pH of the medium, as changes in pH can alter the ionization state of surface groups. Therefore, analyzing the zeta potential of this compound across a range of pH values would provide a comprehensive understanding of its surface charge behavior and colloidal stability.

| Particle Type | pH | Zeta Potential (mV) | Source |

| Sulfate Latex Particles | 4 | -40 | |

| Sulfate Latex Particles | 3-9 | Consistently Negative | |

| Chitosan | 3 | +60 | |

| Fullerene Derivatives | N/A | +43.4 to +52.2 or -38.7 to -57.2 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides quantitative information about physical and chemical events that involve mass loss, such as decomposition, dehydration, or desolvation.

When subjected to TGA, this compound would be expected to exhibit a multi-stage decomposition process. The thermal behavior would be a composite of the degradation of the imidazolidine ring and the decomposition of the sulfate moiety. Studies on imidazoline (B1206853) and imidazolium (B1220033) derivatives show that these heterocyclic structures undergo thermal degradation in distinct steps, with initial weight loss (T₁₀) occurring in the range of 238-279°C and 50% weight loss (T₅₀) between 291-340°C.

The decomposition of the sulfate group typically occurs at higher temperatures. The exact decomposition temperature is influenced by the cation to which it is bound but often happens at temperatures above 500-600°C. The thermal decomposition of sulfates can release gases such as sulfur trioxide (SO₃) and sulfur dioxide (SO₂).

A TGA thermogram of this compound would, therefore, likely show initial mass loss steps corresponding to the breakdown of the organic imidazolidine structure, followed by a subsequent mass loss at a higher temperature associated with the decomposition of the sulfate group. Coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS, TGA-IR) would allow for the identification of the gaseous products evolved at each decomposition stage, providing a detailed mechanistic understanding of the thermal degradation process.

| Compound Type | Decomposition Temperature (°C) | Evolved Products | Source |

| Imidazoline Derivatives (10% loss) | 238 - 279 | Gaseous Species | |

| Imidazoline Derivatives (50% loss) | 291 - 340 | Gaseous Species | |

| Jarosite (Ferric Sulfate) | > 500 | SO₂, O₂ | |

| Ferric Sulfate Hydrate | > 550 | SO₂ | |

| Calcium Sulfate | > 1000 | - | |

| Ammonium Sulfate | 280 | NH₃, N₂, SO₂, H₂O | |

| Copper Sulfate | 650 | CuO, SO₂ |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, serving as a critical checkpoint for verifying the synthesis and purity of novel chemical structures. For imidazolidine derivatives and their salts, such as this compound, this analysis typically involves combustion analysis to quantify the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

Detailed Research Findings

While specific experimental data for "this compound" is not extensively detailed in the literature, the elemental analysis of numerous imidazolidine derivatives is a common practice in synthetic chemistry research. researchgate.netlew.ro These studies consistently report that the experimentally determined percentages of carbon, hydrogen, and nitrogen align closely with the theoretically calculated values, usually within a margin of ±0.4%. lew.ro This level of accuracy confirms the molecular formula of the synthesized compound and supports the structural data obtained from spectroscopic methods like NMR and IR. nih.gov

For the parent compound, this compound, the theoretical elemental composition can be calculated based on its chemical formula, C₃H₁₀N₂SO₄. This is derived from the reaction of imidazolidine (C₃H₈N₂) with sulfuric acid (H₂SO₄), where the basic nitrogen atoms of the imidazolidine ring are protonated to form a salt. The expected mass percentages provide a benchmark for experimental verification.

Theoretical Elemental Composition of this compound

The table below outlines the calculated elemental percentages for this compound based on its molecular formula (C₃H₁₀N₂SO₄) and a molar mass of approximately 170.22 g/mol .

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 21.17 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.93 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.46 |

| Sulfur | S | 32.07 | 1 | 32.07 | 18.84 |

| Oxygen | O | 16.00 | 4 | 64.00 | 37.60 |

| Total | 170.22 | 100.00 |

This theoretical data is crucial for researchers to confirm the successful synthesis and purity of this compound. Experimental results from CHNS analyzers that closely match these values would provide strong evidence for the compound's identity.

Catalytic Applications of Imidazolidine, Imidazolium, and Sulfate Containing Catalysts

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Imidazolidine (B613845) and its derivatives have been extensively explored in this context.

Imidazolium (B1220033) Hydrogen Sulfate (B86663) as a Brønsted Acid Catalyst

Imidazolium hydrogen sulfate ionic liquids are recognized as effective Brønsted acid catalysts. These compounds are characterized by a positively charged imidazolium ring and a hydrogen sulfate anion, which imparts acidic properties. Their low vapor pressure, high thermal stability, and tunable nature make them environmentally benign alternatives to traditional acid catalysts. researchgate.netmdpi.com

One notable application is in the synthesis of N-substituted pyrroles through the reaction of 2,5-hexanedione (B30556) with amines. nih.govsioc-journal.cn The use of 1-methylimidazolium (B8483265) hydrogen sulfate ([HMIM]HSO4) under ultrasonic irradiation at room temperature has been shown to produce good yields in short reaction times. nih.gov This catalytic system is also recyclable, maintaining its efficiency over several cycles without a significant decrease in yield or reaction rate. nih.gov Dicationic imidazolium-based ionic liquids with hydrogen sulfate counterions have also demonstrated high catalytic activity in esterification reactions. nih.gov

The catalytic efficacy of these ionic liquids is attributed to the proton-donating ability of the hydrogen sulfate anion and the stabilizing effect of the imidazolium cation. researchgate.net The acidity can be further enhanced by functionalizing the imidazolium cation with sulfonic acid groups, creating task-specific ionic liquids with improved catalytic performance in reactions such as esterifications and the synthesis of dibenzoxanthenes. mdpi.comresearchgate.net

| Catalyst | Reaction | Substrates | Conditions | Yield | Reference |

| [HMIM]HSO4 | Paal-Knorr Pyrrole Synthesis | 2,5-Hexanedione, Primary Amines | Ultrasonic irradiation, Room Temperature | Good | nih.gov |

| [C3(Mim)2][HSO4]2 | Esterification | Oleic Acid, Methanol (B129727) | Not Specified | High | nih.gov |

| [bsmim][HSO4] | Esterification | Various | Not Specified | High | mdpi.com |

N-Heterocyclic Carbene (NHC) Precursors and their Catalytic Roles

Imidazolidinium salts are common precursors to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. upenn.edu NHCs are generated in situ by the deprotonation of the corresponding imidazolium salt. nih.govscripps.edu These carbenes are known for their strong σ-donating ability and are used to catalyze a variety of transformations. scripps.edu

NHC-catalyzed reactions often involve the concept of "umpolung" or polarity reversal. nih.gov For instance, in the benzoin (B196080) condensation, an NHC adds to an aldehyde to form a Breslow intermediate, which then acts as a nucleophile. nih.gov Imidazolium-derived NHCs have been successfully employed in a range of reactions, including annulations, Stetter reactions, and redox esterifications. upenn.edunih.govnih.gov The steric and electronic properties of the NHC can be tuned by modifying the substituents on the nitrogen atoms of the imidazolidine ring, allowing for control over the reactivity and selectivity of the catalyzed reaction. upenn.eduscripps.edu For example, N-mesityl substituted imidazolium salts have shown high reactivity and selectivity in various transformations. upenn.edu

| NHC Precursor | Reaction Type | Key Intermediate | Application | Reference |

| Imidazolium Salts | Benzoin Condensation | Breslow Intermediate | C-C bond formation | nih.gov |

| N-Mesityl Imidazolium Salts | Annulation Reactions | NHC-enolate | Synthesis of heterocycles | upenn.edu |

| Imidazolidinones | Formal [4+2] Annulation | Extended Breslow Intermediate | Synthesis of bicyclic lactones | nih.gov |

Organocatalysis by Imidazolidine Derivatives (e.g., Imidazolidine-4-thiones)

Imidazolidine derivatives, such as the well-known MacMillan catalysts (imidazolidinones), are pivotal in the field of organocatalysis. sigmaaldrich.com These catalysts operate through the formation of iminium ions or enamines with carbonyl compounds, activating them for various asymmetric transformations. nih.gov

Imidazolidine-4-thiones, the thiolactam analogues of MacMillan's imidazolidinone catalysts, have emerged as promising organocatalysts. nih.gov They have been investigated for their catalytic activity in reactions such as the α-alkylation of aldehydes. nih.govuni-muenchen.de These catalysts can be synthesized from simple prebiotic precursors, suggesting their potential role in the origins of life. uni-muenchen.de Studies have shown that imidazolidine-4-thiones can catalyze the α-cyanomethylation of propanal with bromoacetonitrile. nih.gov Interestingly, it has been proposed that the active catalytic species in these reactions are S-alkylated dihydroimidazoles, formed from the reaction of the imidazolidine-4-thione (B12905619) with the alkylating agent. nih.govrsc.org

| Catalyst | Reaction | Activation Mode | Substrates | Product | Reference |

| Imidazolidinone | Diels-Alder | Iminium ion | α,β-Unsaturated aldehyde, Diene | [4+2]-Cycloadduct | sigmaaldrich.com |

| Imidazolidine-4-thione | α-Alkylation | Enamine | Aldehyde, Bromoacetonitrile | α-Alkylated aldehyde | nih.gov |

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst separation and recycling. Immobilizing homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.

Imidazolium Hydrogen Sulfate Supported on Nanoparticles (e.g., Copper Oxide)

To enhance reusability and ease of separation, imidazolium hydrogen sulfate has been supported on various solid materials, including nanoparticles. A novel heterogeneous catalyst has been developed by functionalizing copper oxide nanoparticles (CuO NPs) with 1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium hydrogen sulfate. oiccpress.comiau.ir This material, denoted as CuO@Si-Im/HSO4, combines the acidic properties of the imidazolium hydrogen sulfate with the high surface area and stability of the CuO nanoparticles. iau.ir

The catalyst has been characterized using various techniques such as FT-IR, FE-SEM, XRD, TGA, and EDX to confirm its structure and composition. oiccpress.comiau.ir The presence of the imidazolium hydrogen sulfate on the surface of the copper oxide nanoparticles was confirmed by the characteristic C-H stretching peaks in the FT-IR spectrum. iau.ir

Applications in Multi-component Reactions

The CuO@Si-Im/HSO4 nanocatalyst has proven to be highly efficient in promoting multi-component reactions (MCRs). oiccpress.comiau.irmedsci.cn MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, adhering to the principles of green chemistry.

Specifically, this heterogeneous catalyst has been successfully employed for the one-pot, three-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives. oiccpress.comiau.irmedsci.cn The reaction proceeds with high efficiency, and the catalyst can be easily recovered at the end of the reaction and reused for several cycles without any significant loss of its catalytic activity. oiccpress.comiau.ir The reusability of the catalyst was confirmed by FE-SEM and EDX analysis of the recovered catalyst. oiccpress.com The high catalytic activity is attributed to the synergistic effect of the acidic ionic liquid and the copper oxide nanoparticle support. iau.ir

| Catalyst | Reaction | Components | Product | Key Features | Reference |

| CuO@Si-Im/HSO4 | Three-component synthesis | Aldehyde, Malononitrile, Phenylhydrazine | 1,4-dihydropyrano[2,3-c]pyrazoles | Recyclable, High efficiency | oiccpress.comiau.ir |

Studies on Catalyst Recyclability and Stability

The viability of a catalytic system for practical applications is heavily dependent on its stability and recyclability. Research has focused on evaluating these aspects for imidazolidine, imidazolium, and sulfate-containing catalysts to establish their potential for sustainable chemical transformations.

One study investigated the use of an imidazolidin-4-one (B167674) organocatalyst in the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and crotonaldehyde. researchgate.net The catalyst's reusability was tested over multiple cycles, demonstrating its potential for recovery and reuse. When 20 mol% of a dicationic ionic liquid was used, the catalyst could be reused for up to five cycles. The conversion rate remained high for the first three cycles, although a slight decrease in the enantioselectivity of the endo-product was observed. researchgate.net

| Recycle Run | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 95 | 87 |

| 2 | 95 | 86 |

| 3 | 94 | 85 |

| 4 | 92 | 84 |

| 5 | 90 | 82 |

In the realm of sulfate-containing catalysts, the stability and recyclability of a sulfated zirconia (SZ) catalyst were assessed for propanoic acid esterification. mdpi.com The most active catalyst, with a 1.7 wt% sulfate loading, demonstrated good retention of activity after multiple uses. The spent catalyst was recovered, washed, and dried before being reintroduced into the reaction. A notable decrease in conversion was observed after two recycles, which was attributed to the partial leaching of sulfate from the catalyst's surface. Elemental analysis confirmed a reduction in the sulfur loading after the third reaction. mdpi.com This suggests that while the catalyst is recyclable, a gradual loss of the sulfate species can lead to a decrease in performance over time. mdpi.com

| Recycle Run | Conversion (%) | Sulfur Loading (wt%) |

|---|---|---|

| Fresh | ~85 | 1.70 |

| 1 | - | - |

| 2 | 77 | - |

| 3 | - | 1.28 |

Mechanistic Insights into Imidazolidine/Imidazolium-Mediated Catalysis

Understanding the reaction mechanism is crucial for optimizing catalyst performance and expanding its applications. For imidazolidinone catalysts, two principal activation modes are widely recognized: iminium and enamine catalysis. rsc.org

In iminium catalysis , the imidazolidinone catalyst reacts with an α,β-unsaturated carbonyl compound. This reaction generates a charged iminium ion intermediate. The formation of this intermediate lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby activating the compound for nucleophilic attack at the β-position. rsc.org This activation is the key step in several reactions, including the Diels-Alder reaction. rsc.org

In enamine catalysis , the catalyst reacts with a carbonyl compound to form an enamine intermediate. This process increases the nucleophilicity of the starting material, making it susceptible to electrophilic addition at the α-position. rsc.org A significant aspect of this dual catalytic capability is the potential for cascade reactions. An intermediate formed through nucleophilic attack on an iminium ion can itself be an enamine, allowing for sequential bond formation if a suitable electrophile is present. rsc.org

Derivatization Strategies for Imidazolidine Containing Compounds

Chiral Derivatization Reagents for Stereochemical Analysis

The analysis of enantiomers, which are non-superimposable mirror images of a chiral molecule, presents a significant challenge as they possess identical physical and chemical properties in an achiral environment. wikipedia.org Chiral derivatization agents (CDAs) are enantiomerically pure compounds that react with the target enantiomers to form diastereomers. wikipedia.org These resulting diastereomers have distinct physical properties and can be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC). wikipedia.orgresearchgate.net

For imidazolidine-containing compounds, which typically possess secondary amine functional groups, various CDAs can be employed. Research has focused on developing novel derivatization reagents that are themselves based on imidazolidinone structures. For instance, succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl)acetates (CIMs) have been synthesized for the LC-MS/MS analysis of amino acids. researchgate.net These reagents allow for the discrimination of primary amines from other compounds and facilitate the enantioseparation of amino acids. researchgate.net Another study developed benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2) as a chiral derivatization reagent for analyzing chiral organic acids by LC-MS/MS. nih.govbohrium.com Derivatization with this reagent allowed for the successful enantioseparation of several organic acids on a standard octadecylsilica column, achieving resolution values between 1.31 and 2.19. nih.govbohrium.com

The selection of a CDA is crucial for successful stereochemical analysis. Well-known reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) are widely used for the derivatization of alcohols and amines, respectively, and could be applicable to the functional groups within imidazolidine (B613845) structures. wikipedia.orgresearchgate.net

Table 1: Examples of Chiral Derivatization Reagents for Imidazolidine-Related Functional Groups

| Chiral Derivatization Agent (CDA) | Target Functional Group | Analytical Technique | Research Finding |

|---|---|---|---|

| Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2) | Carboxylic Acids | LC-MS/MS | Achieved enantioseparation of chiral organic acids with resolution values of 1.31-2.19. nih.govbohrium.com |

| Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl)acetates (CIMs) | Primary Amines (Amino Acids) | LC-MS/MS | Enabled simultaneous determination of 20 L-amino acids and two D-amino acids with high sensitivity. researchgate.net |

| Marfey's Reagent | Amino Groups | RP-HPLC | Used to monitor racemization in protected amino acid derivatives by separating the resulting diastereomers. researchgate.net |

| Mosher's acid (MTPA) | Alcohols, Amines | NMR Spectroscopy | Widely used to convert enantiomers into diastereomeric esters/amides for spectral distinction. wikipedia.org |

Chemical Derivatization for Enhanced Chromatographic Separation

Chemical derivatization is frequently employed to improve the chromatographic behavior of analytes. academicjournals.org For gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like imidazolidines. libretexts.orgosti.gov For HPLC, derivatization can modify the polarity of an analyte to improve its retention and separation from matrix interferences. academicjournals.orgnih.gov

The imidazolidine ring contains secondary amine groups, which can cause peak tailing and poor chromatographic performance due to interactions with the stationary phase. libretexts.org Common GC derivatization methods for amines include silylation, acylation, and alkylation, which replace the active hydrogen on the nitrogen atom, thereby reducing polarity and increasing volatility. libretexts.orgresearchgate.net For instance, a study on imidazole-like compounds used isobutyl chloroformate as a derivatization reagent to improve their volatility for GC-MS analysis. gdut.edu.cn

The sulfate (B86663) group in imidazolidine sulfate makes the molecule highly polar and non-volatile, precluding direct GC analysis. acs.org For HPLC, the high polarity can lead to poor retention on traditional reversed-phase columns. A strategy to address this involves derivatizing the alkyl sulfate into a more retentive species. One method uses triethylamine (B128534) or trimethylamine (B31210) to convert alkyl sulfonates and sulfates into quaternary ammonium (B1175870) ions. researchgate.net These ionic derivatives are highly polar and can be effectively retained and separated using hydrophilic interaction liquid chromatography (HILIC). researchgate.net

Table 2: Derivatization Strategies for Improved Chromatography

| Derivatization Strategy | Target Moiety | Chromatographic Technique | Purpose |

|---|---|---|---|